molecular formula C17H16ClN3O2S B10948832 4-chloro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

4-chloro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B10948832
M. Wt: 361.8 g/mol
InChI Key: OANFHWIDNNPSEP-UHFFFAOYSA-N
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Description

4-Chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a pyrazole ring, which is further substituted with a 3-methylbenzyl group and a chlorine atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The resulting pyrazole intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. Finally, the 3-methylbenzyl group is introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antimicrobial effects. Additionally, the compound’s ability to bind to certain proteins and enzymes can modulate their activity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: Shares the 4-chloro and benzamide moieties but differs in the substituents on the nitrogen atom.

    Indole derivatives: Similar in their aromatic nature and potential biological activities but differ in the core structure and functional groups.

Uniqueness

4-Chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is unique due to its combination of a pyrazole ring, sulfonamide group, and 3-methylbenzyl substituent

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

4-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C17H16ClN3O2S/c1-13-3-2-4-14(11-13)12-21-10-9-17(19-21)20-24(22,23)16-7-5-15(18)6-8-16/h2-11H,12H2,1H3,(H,19,20)

InChI Key

OANFHWIDNNPSEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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